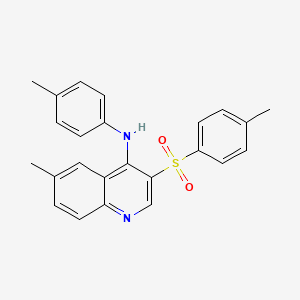
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide, also known as CCPA, is a potent and selective agonist of the A1 adenosine receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including ischemic heart disease, asthma, and Parkinson's disease.
作用机制
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 receptor by this compound leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to a reduction in cellular metabolism and a decrease in oxygen demand, which is thought to underlie the cardioprotective and neuroprotective effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing infarct size and improving cardiac function in animal models of ischemic heart disease, reducing airway hyperresponsiveness and inflammation in animal models of asthma, and reducing oxidative stress and inflammation in animal models of Parkinson's disease. In addition, this compound has been shown to have antiplatelet effects and to reduce the risk of thrombosis.
实验室实验的优点和局限性
One of the main advantages of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide is its selectivity for the A1 adenosine receptor, which allows for more targeted effects and fewer off-target effects. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal experiments. In addition, this compound can be difficult to synthesize and purify, which can limit its availability and use in research.
未来方向
There are several potential future directions for research on 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and greater selectivity for the A1 adenosine receptor. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is ongoing research on the role of the A1 adenosine receptor in various diseases, which may lead to new insights into the potential therapeutic applications of this compound.
合成方法
The synthesis of 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide involves the reaction of 3-chloro-N-cyanoaniline with cyclopentyl and cyclopropyl acetyl chlorides in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is ischemic heart disease, where this compound has been shown to reduce infarct size and improve cardiac function in animal models. This compound has also been studied for its potential use in the treatment of asthma, where it has been shown to reduce airway hyperresponsiveness and inflammation. In addition, this compound has been investigated for its potential neuroprotective effects in Parkinson's disease.
属性
IUPAC Name |
2-(3-chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-13-4-3-7-16(10-13)20(12-19)11-17(22)21(15-8-9-15)14-5-1-2-6-14/h3-4,7,10,14-15H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHWAQCQJGDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CC2)C(=O)CN(C#N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

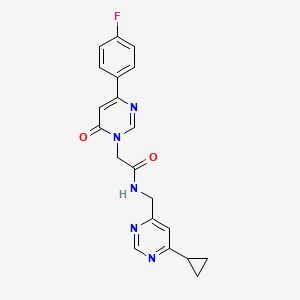
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)
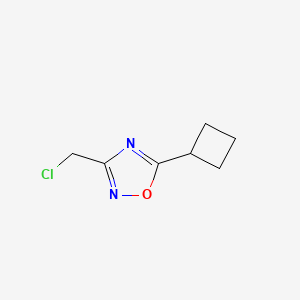
![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)
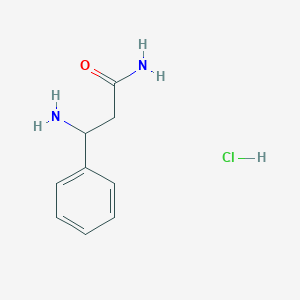

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)
![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)
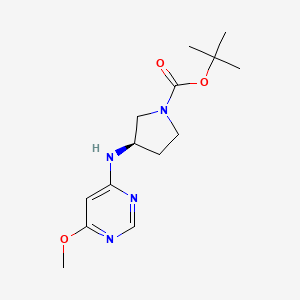

![Ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2962500.png)
